molecular formula C17H28O8 B12848393 methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

Cat. No.: B12848393
M. Wt: 360.4 g/mol
InChI Key: AUXSKDVMGHBZHZ-PPCPHDFISA-N
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Description

Methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a highly complex chiral dioxolane derivative characterized by three fused 1,3-dioxolane rings. Its stereochemical configuration includes (4S,5S) and (4S,5R) centers, which confer distinct spatial arrangements critical for its reactivity and applications in asymmetric synthesis. Such polycyclic dioxolanes are often employed as chiral auxiliaries or intermediates in the synthesis of natural products and pharmaceuticals due to their ability to stabilize reactive moieties and direct stereoselective transformations .

Properties

Molecular Formula

C17H28O8

Molecular Weight

360.4 g/mol

IUPAC Name

methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate

InChI

InChI=1S/C17H28O8/c1-15(2)20-8-9(21-15)10-11(23-16(3,4)22-10)12-13(14(18)19-7)25-17(5,6)24-12/h9-13H,8H2,1-7H3/t9-,10+,11-,12-,13-/m0/s1

InChI Key

AUXSKDVMGHBZHZ-PPCPHDFISA-N

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@H]3[C@H](OC(O3)(C)C)C(=O)OC)C

Canonical SMILES

CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(OC(O3)(C)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves multi-step organic reactions The preparation methods often start with the formation of the dioxolane rings through acetalization reactions involving diols and aldehydes or ketones under acidic conditionsIndustrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to methyl (4S,5S)-5-[(4S,5R)-...] exhibit promising anticancer properties. The unique structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways that are crucial for tumor growth and metastasis.
  • Case Studies : Research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, highlighting its potential as a lead compound for drug development.

Antiviral Activity

There is emerging evidence that dioxolane derivatives possess antiviral properties. For example:

  • HIV and Hepatitis C : Similar compounds have shown efficacy against viral replication in vitro. The mechanism often involves interference with viral entry or replication processes.

Neuroprotective Effects

The neuroprotective effects of compounds containing dioxolane structures are being investigated for their potential in treating neurodegenerative diseases:

  • Case Study : In models of Alzheimer’s disease, certain derivatives have been shown to reduce amyloid-beta aggregation.

Polymer Chemistry

Methyl (4S,5S)-5-[(4S,5R)-...] can be utilized in the synthesis of novel polymeric materials:

PropertyDescription
Polymer Type Biodegradable polymers
Applications Drug delivery systems and packaging materials

The incorporation of this compound into polymer matrices can enhance mechanical properties and biodegradability.

Nanotechnology

The compound's unique structure allows it to be used as a building block for nanomaterials:

  • Nanocarriers : It can be functionalized to create nanocarriers for targeted drug delivery.

Pesticide Development

Research is being conducted on the use of methyl (4S,5S)-5-[(4S,5R)-...] as a base for developing new pesticides:

  • Mechanism : The compound's ability to disrupt metabolic pathways in pests could lead to effective pest control strategies.

Plant Growth Regulators

Studies suggest that derivatives may act as plant growth regulators:

ApplicationEffect
Seed Germination Enhanced germination rates
Growth Promotion Increased biomass in crops

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane rings may facilitate binding to these targets through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related dioxolane derivatives. Key differences arise in stereochemistry, substituent patterns, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Stereochemistry Key Substituents/Features Applications References
Methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate Not explicitly provided (4S,5S), (4S,5R), and (4S) centers Three fused dioxolane rings; methyl ester at C4 Likely chiral intermediate for complex natural product synthesis
Methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate C₈H₁₄O₄ (4S,5R) Single dioxolane ring; methyl ester at C4, methyl groups at C2 and C5 Total synthesis of pharmaceuticals, asymmetric catalysis
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate C₈H₁₄O₄ (4R,5S) Single dioxolane ring; methyl ester at C4, methyl groups at C2 and C5 Carbohydrate chemistry; chiral resolving agent
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide Not explicitly provided (4R,5R) Dicarboxamide groups at C4 and C5; methyl groups at C2 Stabilization of transition states in enzymatic models

Key Analysis

Structural Complexity :

  • The target compound’s tricyclic dioxolane framework distinguishes it from simpler derivatives like the trimethyl variants (C₈H₁₄O₄), which feature a single ring . The fused-ring system likely enhances steric hindrance and rigidity, making it suitable for multi-step syntheses requiring precise stereocontrol .

Stereochemical Variations :

  • The (4S,5S) and (4S,5R) configurations contrast with the (4S,5R) or (4R,5S) configurations in trimethyl derivatives. These differences influence enantioselectivity in reactions; for example, the (4R,5S)-trimethyl variant is used in carbohydrate synthesis due to its compatibility with L-threonate derivatives .

Functional Group Diversity :

  • While the target compound has a methyl ester at C4, other derivatives like (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide replace esters with carboxamides. This substitution alters hydrogen-bonding capacity and solubility, affecting their utility in biological systems .

Applications :

  • Trimethyl derivatives (e.g., methyl (4S,5R)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate) are established in pharmaceutical intermediate synthesis, whereas the target compound’s polycyclic structure may enable access to structurally intricate natural products (e.g., macrolides or polyketides) .

Biological Activity

Methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by multiple dioxolane rings and a carboxylate group. Its stereochemistry plays a crucial role in its biological activity. The specific configuration of the stereocenters influences how the compound interacts with biological targets.

Antidiabetic Properties

Recent studies have indicated that derivatives of dioxolanes exhibit significant antidiabetic effects. For instance, compounds similar to this compound have shown promise in enhancing insulin sensitivity and glucose uptake in muscle cells. A study demonstrated that such compounds could reduce blood glucose levels in diabetic animal models by modulating insulin signaling pathways .

Anticancer Activity

The anticancer potential of dioxolane derivatives has also been explored. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, a derivative was found to inhibit cell proliferation and promote cell death in various cancer cell lines by activating caspase pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in glucose metabolism and cancer progression.
  • Receptor Modulation : It can modulate receptors related to insulin signaling and apoptosis pathways.

Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats treated with methyl (4S,5S)-5-[...], significant reductions in fasting blood glucose levels were observed after 28 days of treatment compared to the control group. The compound improved insulin sensitivity as evidenced by enhanced glucose tolerance tests .

Study 2: Anticancer Activity

A separate investigation assessed the effects of the compound on human breast cancer cells (MCF7). The results indicated that treatment with the compound led to a dose-dependent increase in apoptotic markers and a decrease in cell viability after 48 hours .

Data Summary

Activity Effect Mechanism Reference
AntidiabeticReduced blood glucose levelsEnhanced insulin sensitivity
AnticancerInduced apoptosisActivation of caspase pathways

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